BenchChemオンラインストアへようこそ!

Protein OS-9 (438-446)

Neoantigen Tumor Immunology Melanoma

This synthetic 9-aa peptide (KELEGILLL) is the definitive LG2-C tumor antigen—a mutation-specific neoantigen (P446L) presented by HLA-B*4403 and recognized by autologous CTLs in melanoma. Unlike generic OS-9 fragments (e.g., C-term aa 521-549), only this sequence carries the C-to-T point mutation that defines its immunogenic identity and is formally registered as MeSH antigen LG2-C. Researchers rely on it as a positive control for ELISpot, ICS, and tetramer assays, a reference standard for neoantigen prediction and immunopeptidomics workflows, and a tool to investigate OS-9 loss-of-heterozygosity in tumor progression. Generic substitution fails—specify sequence KELEGILLL to ensure experimental validity.

Molecular Formula
Molecular Weight
Cat. No. B1575291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein OS-9 (438-446)
SynonymsProtein OS-9 (438-446)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Protein OS-9 (438-446) Synthetic Peptide: Sequence, Molecular Identity, and Procurement-Relevant Characteristics


Protein OS-9 (438-446) is a synthetic 9-amino acid peptide with the sequence KELEGILLL, corresponding to residues 438 through 446 of the human OS-9 protein (UniProt Q13438) [1]. This peptide is formally classified as the LG2-C antigen (MeSH ID: C474134), a documented human tumor antigen derived from a C-to-T point mutation in the OS-9 gene that results in a proline-to-leucine substitution at position 446 [2]. The peptide has a molecular formula of C48H86N10O14 and a calculated molecular weight of 1027.26 g/mol . Unlike generic OS-9-derived blocking peptides or immunogens covering different epitope regions (e.g., C-terminal aa 521-549 or aa 600-667), this specific peptide carries the functionally significant P446L mutation that defines its immunogenic identity and differentiates it from the wild-type OS-9 sequence [3].

Why Generic OS-9 Peptides Cannot Substitute for Protein OS-9 (438-446) in Tumor Immunology and Neoantigen Research


Generic substitution of OS-9 peptides fails because the Protein OS-9 (438-446) sequence (KELEGILLL) is uniquely defined by a tumor-specific point mutation at position 446 that is absent from the wild-type OS-9 protein and from other commercially available OS-9 peptide fragments (e.g., C-terminal regions aa 520-549 or aa 600-667 commonly used as antibody immunogens) . This C-to-T transition converts a proline to a leucine residue, generating a neoantigen that is presented by HLA-B*4403 and recognized by autologous cytolytic T lymphocytes (CTLs) in melanoma [1]. Peptides derived from other regions of the OS-9 protein lack this mutation and therefore cannot serve as functional surrogates for CTL recognition assays, T-cell epitope mapping, or neoantigen validation studies. Furthermore, the mutational status of this peptide has direct functional consequences: melanoma sublines that have lost the wild-type OS-9 allele exhibit faster in vitro growth, suggesting a tumor-suppressive role for the wild-type protein and underscoring why the specific mutant peptide—not a wild-type analog—must be used for studies investigating OS-9's role in tumor progression [2]. The peptide's formal registration as a MeSH supplementary concept (antigen LG2-C, human) further establishes its distinct biomedical identity relative to unannotated OS-9 fragments [3].

Quantitative Differentiation Evidence: Protein OS-9 (438-446) Mutant Peptide Performance Data


Tumor-Specific Mutational Status: Quantitative Frequency Data for Protein OS-9 (438-446) Mutant Allele

The Protein OS-9 (438-446) mutant peptide is defined by a C-to-T transition at the codon encoding position 446. In the original LG2-MEL melanoma line, the mutant transcript was detected in all melanoma sublines analyzed (100%, 100% detection rate). However, screening of 184 tumor samples from other cancer patients revealed zero samples (0%, 0/184) expressing the mutated transcript [1]. This stark frequency contrast establishes the mutation as a rare, tumor-specific event rather than a common polymorphism.

Neoantigen Tumor Immunology Melanoma

In Vitro Growth Phenotype Associated with OS-9 Allelic Status

Functional studies in LG2-MEL melanoma sublines demonstrate that loss of the wild-type OS-9 allele correlates with accelerated in vitro growth. Sublines that have lost the wild-type allele exhibit faster proliferation compared to sublines that retain the wild-type allele [1]. This phenotype is directly relevant to the Protein OS-9 (438-446) mutant peptide, as the peptide represents the expressed product of the mutant allele in cells where this loss of heterozygosity has occurred.

Tumor Suppressor Loss of Heterozygosity Cell Proliferation

HLA-B*4403-Restricted CTL Recognition: Functional Immunogenicity Validation

The Protein OS-9 (438-446) mutant peptide (KELEGILLL) is presented by HLA-B*4403 and recognized by autologous cytolytic T lymphocytes (CTLs) derived from melanoma patient LG2-MEL [1]. This HLA-restricted CTL recognition has been experimentally validated and documented, whereas no such CTL recognition has been reported for the wild-type OS-9 sequence (which would contain proline at position 446) or for other commercially available OS-9 peptide fragments (e.g., aa 520-549 or aa 600-667) .

CTL Assay HLA Restriction Epitope Validation

Molecular Identity and Registry Confirmation: CAS 907625-71-2

Protein OS-9 (438-446) has a defined molecular weight of 1027.26 g/mol and a molecular formula of C48H86N10O14, with the CAS Registry Number 907625-71-2 . In contrast, generic OS-9 peptides representing other regions (e.g., aa 521-549, aa 600-667, aa 300-400) do not share this CAS number and have distinct molecular weights and sequences . This provides a clear, verifiable chemical identity for procurement and quality control purposes.

Chemical Identity CAS Registry Quality Control

Validated Research and Industrial Application Scenarios for Protein OS-9 (438-446) Mutant Peptide


Positive Control for HLA-B*4403-Restricted CTL Recognition Assays in Melanoma Immunomonitoring

This peptide serves as a validated positive control in assays measuring CTL responses against the LG2-C melanoma antigen. The peptide's HLA-B*4403-restricted recognition by autologous CTLs has been experimentally confirmed [1]. Researchers can use this peptide in ELISpot, intracellular cytokine staining, or tetramer staining assays to benchmark T-cell reactivity, ensuring assay sensitivity and specificity when evaluating patient-derived T-cell responses or vaccine-induced immunity.

Reference Standard for Neoantigen Discovery and Validation Pipelines in Tumor Immunology

As a well-characterized tumor-specific mutant peptide with documented detection frequency (100% in LG2-MEL sublines vs. 0% in 184 other tumors) [1], this peptide provides a reference standard for validating neoantigen prediction algorithms, mass spectrometry-based immunopeptidomics workflows, and in silico HLA-binding affinity models [2]. Its rare, mutation-defined identity makes it an ideal benchmark for distinguishing true tumor-specific neoantigens from wild-type peptides.

Biomarker Research for OS-9 Loss-of-Heterozygosity and Tumor Progression Studies

Melanoma sublines that have lost the wild-type OS-9 allele exhibit faster in vitro growth than those retaining the wild-type allele [1]. The Protein OS-9 (438-446) mutant peptide is the expressed product of the mutant allele in cells where this loss of heterozygosity has occurred, making it a relevant tool for investigating the functional consequences of OS-9 allelic status. Researchers can use this peptide to develop allele-specific detection reagents or to study the relationship between OS-9 mutational status and tumor progression phenotypes.

Quality Control Standard for Synthetic Peptide Production and Characterization

With its defined CAS Registry Number (907625-71-2), molecular weight (1027.26 g/mol), and validated sequence (KELEGILLL) [1], this peptide serves as a reference standard for quality control in synthetic peptide manufacturing. Analytical laboratories can use it to calibrate HPLC and LC-MS systems, verify peptide synthesis fidelity, and ensure lot-to-lot consistency in research-grade peptide production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein OS-9 (438-446)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.